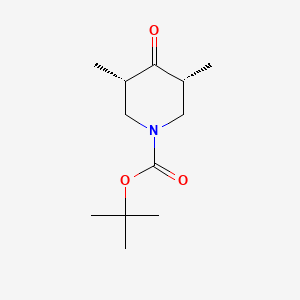

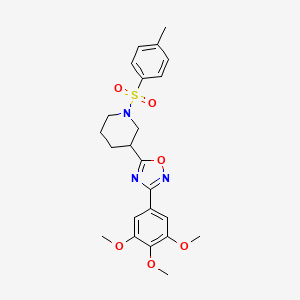

tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, like (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (CDHH), has been achieved on an industrial scale using a stereoselective short chain carbonyl reductase (SCR) that was cloned and expressed in Escherichia coli . The fermentation of recombinant E. coli harboring SCR was carried out in large fermenters, and the recombinant SCR was successfully applied for efficient production of (3R,5S)-CDHH . The scale-up synthesis of (3R,5S)-CDHH was performed in a 5000 L bioreactor with 400 g/L of (S)-CHOH at 30°C, resulting in a space-time yield of 13.7 mM/h/g DCW .Chemical Reactions Analysis

The biotechnological production of (3R,5S)-CDHH is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) by a carbonyl reductase . This synthetic pathway is becoming a primary route for (3R,5S)-CDHH production due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .Applications De Recherche Scientifique

Asymmetric Synthesis

This compound is used in the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate . This process involves a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy . The biocatalyst achieved in situ cofactor regeneration and showed high enantioselectivity and yield .

Biosynthesis of Rosuvastatin Intermediate

The compound is a key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin . Carbonyl reductases showed excellent activity for the biosynthesis of (3R,5S)-CDHH .

Biocatalyst Development

The compound is used in the development of a self-sufficient biocatalyst for the asymmetric biosynthesis of rosuvastatin intermediate . This biocatalyst achieved in situ cofactor regeneration and showed the activity recovery of 77.93% and the specific activity of 70.45 U/g .

Lactobacillus Kefir Biotransformation

An efficient whole cell biotransformation process using Lactobacillus kefir was developed for the asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, a chiral building block for the HMG-CoA reductase inhibitor .

Saccharomyces Cerevisiae CGMCC No. 2233 Bioconversion

Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate was synthesized using asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate with liquid-core immobilized Saccharomyces cerevisiae CGMCC No. 2233 .

Stereoselective Syntheses

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .

Pharma Building Block

1-Boc-4-piperidone, a pharma building block, may be used in the synthesis of (3E,5E)-3,5-bis(2,5-dimethoxybenzylidene)-1-t-butoxycarbonylpiperidin-4-one (RL197) . It may also be used in the synthesis of spirorifamycins containing a piperidine ring structure .

Synergic Synthesis

Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Mécanisme D'action

Target of Action

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate, also known as cis-Tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, is a key chiral intermediate used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin . The primary target of this compound is the enzyme carbonyl reductase .

Mode of Action

The compound interacts with its target, carbonyl reductase, exhibiting excellent activity for the biosynthesis of (3R,5S)-CDHH . This interaction is facilitated by the presence of a cofactor NADH/NADPH .

Biochemical Pathways

The compound plays a significant role in the biosynthesis pathway of rosuvastatin, a lipid-lowering drug . Rosuvastatin is one of the statin drugs that competitively bind to hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase and inhibit the synthesis of mevalonate . This results in a reduction of low-density lipoprotein cholesterol in plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .

Pharmacokinetics

The compound’s interaction with carbonyl reductase and the requirement of cofactor nadh/nadph suggest that it may have specific adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is the production of (3R,5S)-CDHH, a key chiral intermediate for the synthesis of the side chain of rosuvastatin . This contributes to the overall effect of rosuvastatin in lowering the level of low-density lipoprotein cholesterol in plasma .

Action Environment

The action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is influenced by the presence of a cofactor NADH/NADPH . The compound’s activity recovery and specific activity were found to be 77.93% and 70.45 U/g, respectively, when a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of certain cofactors and the use of specific biocatalysts .

Orientations Futures

The future directions in the synthesis of similar compounds like (3R,5S)-CDHH involve improving the efficiency and scalability of the production process. For instance, the use of a self-sufficient biocatalyst for the asymmetric biosynthesis of rosuvastatin intermediate has been demonstrated . This approach, which involves the co-immobilization of carbonyl reductase and NADP on a resin carrier, allows for in situ cofactor regeneration and has been shown to achieve high enantioselectivity and yield .

Propriétés

IUPAC Name |

tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHLCGOZBTXTTE-DTORHVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1=O)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2559878.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2559880.png)

![N-(4-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2559882.png)

![2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2559883.png)

![(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2559884.png)

![(E)-3-[(1R,3R)-2,2-Dichloro-3-methylcyclopropyl]prop-2-enoic acid](/img/structure/B2559886.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one](/img/structure/B2559888.png)

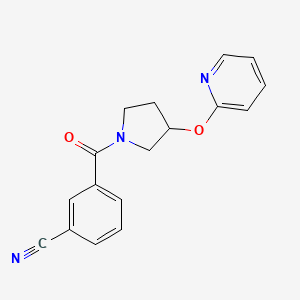

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2559895.png)